Etiocholanolone acetate
Overview
Description
Etiocholanolone acetate is a synthetic derivative of etiocholanolone, a naturally occurring steroid hormoneIt is an endogenous 17-ketosteroid that plays a role in various physiological processes, including immune response and fever induction . This compound is used in scientific research to study the biological activities and mechanisms of action of steroid hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions: Etiocholanolone acetate can be synthesized from etiocholanolone through an esterification reaction with acetic anhydride. The reaction typically involves the following steps:
- Dissolve etiocholanolone in a suitable solvent such as pyridine.
- Add acetic anhydride to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures for several hours.
- Quench the reaction by adding water and extract the product with an organic solvent.
- Purify the product using techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Etiocholanolone acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield etiocholanolone and acetic acid.
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions:
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed:
Hydrolysis: Etiocholanolone and acetic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Scientific Research Applications
Etiocholanolone acetate is used in various scientific research applications, including:
Chemistry: Studying the reactivity and transformation of steroid hormones.
Biology: Investigating the role of steroid hormones in immune response and inflammation.
Medicine: Exploring the potential therapeutic effects of steroid hormones in treating diseases such as cancer and autoimmune disorders.
Industry: Developing steroid-based pharmaceuticals and studying their pharmacokinetics and pharmacodynamics
Mechanism of Action
Etiocholanolone acetate exerts its effects by modulating the activity of specific receptors and enzymes in the body. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) A receptor, enhancing the inhibitory effects of GABA and producing anticonvulsant effects . Additionally, this compound activates the pyrin inflammasome, leading to the production of pro-inflammatory cytokines and immune response modulation .
Comparison with Similar Compounds
- Androsterone
- Epiandrosterone
- Epietiocholanolone
- Etiocholanolone glucuronide
Etiocholanolone acetate’s unique properties and diverse applications make it an important compound in scientific research and pharmaceutical development.
Properties
IUPAC Name |
[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3/t14-,15-,16+,17+,18+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCINQSOYQUNKB-YHKBIIBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313916 | |
Record name | Etiocholanolone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1482-78-6 | |
Record name | Etiocholanolone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1482-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etiocholanolone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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